9H-Carbazole-2-carboxylic acid
CAS No.: 51094-28-1
Cat. No.: VC3803487
Molecular Formula: C13H9NO2
Molecular Weight: 211.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51094-28-1 |
---|---|
Molecular Formula | C13H9NO2 |
Molecular Weight | 211.22 g/mol |
IUPAC Name | 9H-carbazole-2-carboxylic acid |
Standard InChI | InChI=1S/C13H9NO2/c15-13(16)8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H,(H,15,16) |
Standard InChI Key | SNHLDNRYSKNZRC-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
9H-Carbazole-2-carboxylic acid belongs to the carbazole family, featuring a tricyclic structure comprising two benzene rings fused to a pyrrole ring. Its systematic IUPAC name is 9H-carbazole-2-carboxylic acid, with the molecular formula C₁₃H₉NO₂ and a molecular weight of 211.22 g/mol . The carboxylic acid group at the 2-position enhances its reactivity, making it amenable to esterification, amidation, and other derivatization reactions. Key identifiers include:
-
CAS Registry Number: 51094-28-1
-
MDL Number: MFCD04499966
Structural Analysis
X-ray crystallography and computational studies confirm a planar carbazole core with the carboxylic acid group adopting a coplanar orientation relative to the aromatic system. This conformation facilitates π-π stacking interactions in solid-state structures and influences electronic properties . The compound’s acidity (pKa ≈ 4.5–5.0) stems from the deprotonation of the carboxylic acid group, which enhances solubility in polar solvents like ethanol and water under basic conditions .
Synthesis and Manufacturing
Hydrolytic Synthesis from Esters
The most widely reported method involves the hydrolysis of ethyl 9H-carbazole-2-carboxylate (CAS 26000-33-9) under alkaline conditions:
-
Reaction Conditions:
-
Advantages: High reproducibility and scalability for industrial applications.
Cadogan Reductive Cyclization
A novel approach employs Suzuki-Miyaura coupling followed by Cadogan reductive cyclization:
-
Key Steps:
-
Applications: Enables access to carbazole alkaloids and regioselective derivatives.
Table 1: Comparison of Synthetic Routes
Method | Starting Material | Conditions | Yield | Reference |
---|---|---|---|---|
Alkaline Hydrolysis | Ethyl ester | NaOH/HCl, reflux | 99% | |
Cadogan Cyclization | 2-Bromoaniline derivatives | Triphenylphosphine, reflux | 48–65% |
Physicochemical Properties
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at ~1720 cm⁻¹ (C=O stretch) and ~2500–3000 cm⁻¹ (O-H stretch) .
-
NMR Spectroscopy:
Biological Activities and Derivatives
Antimicrobial Derivatives
N-Substituted carbazole carbamates and sulfonamides derived from 9H-carbazole-2-carboxylic acid exhibit broad-spectrum activity:
-
MIC Values: 12.6–22.3 mm inhibition zones against Staphylococcus aureus and Candida albicans at 100 µg/mL .
-
Structure-Activity Relationship (SAR): Bulky substituents at the N-position enhance antimicrobial potency .
Neuroprotective Applications
Carbazole derivatives demonstrate neuroprotective effects in neuronal cell models:
-
Compound 60 (2-phenyl-9-(p-tolyl)-9H-carbazole): 3 µM concentration reduces glutamate-induced cell death by 40% .
-
Mechanism: Antioxidative activity via glutathione-independent pathways .
Industrial and Research Applications
Pharmaceutical Intermediates
The carboxylic acid group facilitates the synthesis of:
-
Prodrugs: Ester and amide derivatives for enhanced bioavailability.
-
Anticancer Agents: Carbazole-metal complexes targeting DNA topoisomerases .
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume